molecular formula CH5NaO5S B1343307 Sodium hydroxymethanesulfonate monohydrate CAS No. 63148-74-3

Sodium hydroxymethanesulfonate monohydrate

Cat. No.: B1343307
CAS No.: 63148-74-3
M. Wt: 152.1 g/mol
InChI Key: TZTRTAWKTONENW-UHFFFAOYSA-M
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Description

Sodium hydroxymethanesulfonate monohydrate, also known as sodium formaldehyde sulfoxylate, is a chemical compound with the molecular formula CH₃NaO₄S·H₂O. It is a colorless crystalline substance that is highly soluble in water. This compound is widely used in various industrial applications, particularly in the textile and dye industries, due to its reducing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate monohydrate can be synthesized through the reaction of sodium dithionite with formaldehyde in the presence of water. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{HOCH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning it proceeds to completion, making it an efficient method for producing sodium hydroxymethanesulfonate .

Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but on a larger scale. The reaction is carried out in reactors where precise control of temperature and pH is maintained to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium hydroxymethanesulfonate monohydrate primarily undergoes reduction reactions. It acts as a reducing agent and can reduce various organic and inorganic compounds.

Common Reagents and Conditions:

    Reduction of α-keto esters and α-keto amides: Sodium hydroxymethanesulfonate is used in the chemoselective reduction of α-keto esters and α-keto amides to produce α-hydroxy esters and α-hydroxy amides.

    Synthesis of aryl alkyl sulfides: It promotes the one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides at room temperature.

Major Products Formed:

Mechanism of Action

The primary mechanism of action of sodium hydroxymethanesulfonate monohydrate involves the generation of sulfite anions in situ. These anions act as reducing agents, facilitating the reduction of various substrates. The compound can also release formaldehyde under acidic conditions, which can participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: Sodium hydroxymethanesulfonate monohydrate is unique due to its stability and efficiency as a reducing agent. It can be stored for long periods without significant degradation, making it a reliable reagent for various chemical processes .

Properties

IUPAC Name

sodium;hydroxymethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTRTAWKTONENW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hydroxymethanesulfonate monohydrate
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Sodium hydroxymethanesulfonate monohydrate
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Sodium hydroxymethanesulfonate monohydrate
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Sodium hydroxymethanesulfonate monohydrate
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Sodium hydroxymethanesulfonate monohydrate
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Sodium hydroxymethanesulfonate monohydrate

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